molecular formula C13H12FN5 B12456771 N-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

N-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B12456771
M. Wt: 257.27 g/mol
InChI Key: PWGUOWXVPJKDSL-UHFFFAOYSA-N
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Description

N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with an ethyl group at the nitrogen atom and a fluorophenyl group at the 1-position. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: The core structure can be synthesized through the cyclization of appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions. This involves the reaction of the pyrazolo[3,4-d]pyrimidine core with a fluorophenyl halide under basic conditions.

    Ethylation: The final step involves the ethylation of the nitrogen atom in the pyrazolo[3,4-d]pyrimidine core. This can be achieved using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, where nucleophiles can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

    Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis. The exact pathways involved depend on the specific biological context and the target of interest .

Comparison with Similar Compounds

N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

The uniqueness of N-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine lies in its specific substituents, which impart unique chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

N-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound belonging to the pyrazolopyrimidine class. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and enzyme inhibition. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by:

  • Pyrazolo[3,4-d]pyrimidine core : This core structure is essential for its biological activity.
  • Substituents : An ethyl group at the nitrogen atom and a 4-fluorophenyl group at the 1-position, which influence its chemical reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound has been shown to:

  • Inhibit Kinases : It may inhibit various kinases involved in cell signaling pathways, affecting processes such as cell proliferation and apoptosis.
  • Modulate Enzyme Activity : The compound can bind to enzymes or receptors, altering their activity and leading to diverse biological effects.
MechanismDescription
Kinase InhibitionInhibits specific kinases affecting signaling pathways
Enzyme ModulationAlters enzyme activity leading to biochemical changes

Biological Activity in Cancer Research

Recent studies have highlighted the anticancer potential of this compound through various in vitro assays.

Case Study: Anticancer Activity

In a study evaluating the compound's efficacy against several cancer cell lines, it demonstrated significant growth inhibition:

  • Cell Lines Tested : Various carcinoma cell lines including lung carcinoma (HOP-92 and NCI-H460) and renal carcinoma (ACHN).
  • Growth Inhibition (GI%) : The compound achieved an average GI% of 43.9% across multiple cell lines, indicating promising anticancer properties.

Table 2: Growth Inhibition Data

Cell LineGI%
HOP-9271.8
NCI-H46066.12
ACHN66.02

Cytotoxic Effects and Apoptosis Induction

The cytotoxic effects of this compound have been further investigated using flow cytometry to assess apoptosis induction:

  • Cell Cycle Arrest : Treatment with the compound resulted in significant arrest during the G0–G1 phase.
  • Apoptosis Rates : Increased apoptosis was observed in treated cells compared to control groups.

Table 3: Cell Cycle Distribution Changes

PhaseControl (%)Treated (%)
G0–G157.0884.36
S29.3311.49
G2/M13.594.15

Properties

Molecular Formula

C13H12FN5

Molecular Weight

257.27 g/mol

IUPAC Name

N-ethyl-1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C13H12FN5/c1-2-15-12-11-7-18-19(13(11)17-8-16-12)10-5-3-9(14)4-6-10/h3-8H,2H2,1H3,(H,15,16,17)

InChI Key

PWGUOWXVPJKDSL-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)F

Origin of Product

United States

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